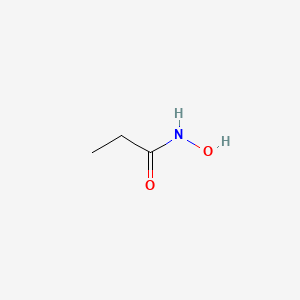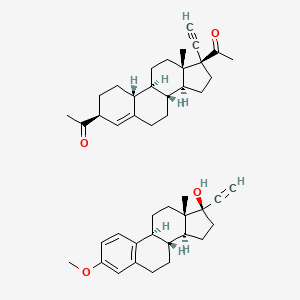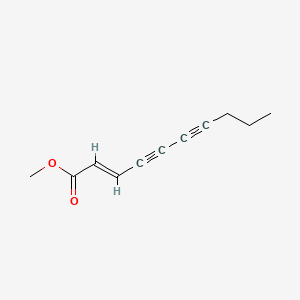
15(S)-Hetre
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid, commonly known as 15(S)-Hetre, is a bioactive lipid mediator derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses.
準備方法
Synthetic Routes and Reaction Conditions
15(S)-Hetre can be synthesized through the enzymatic oxidation of arachidonic acid by 15-lipoxygenase. The reaction typically involves the use of purified 15-lipoxygenase enzyme, arachidonic acid as the substrate, and oxygen as the oxidizing agent. The reaction is carried out under controlled conditions, including specific pH, temperature, and buffer systems to ensure the selective formation of the 15(S)-hydroxy product.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes using bioreactors. The process includes the cultivation of microorganisms or cell lines that express 15-lipoxygenase, followed by the extraction and purification of the enzyme. Arachidonic acid is then introduced into the bioreactor, and the reaction is monitored to achieve optimal yield and purity of this compound.
化学反応の分析
Types of Reactions
15(S)-Hetre undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can occur at the hydroxy group, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, including alcohols, amines, and thiols.
Major Products Formed
Oxidation: Formation of hydroperoxides and other oxidized eicosanoids.
Reduction: Formation of 15(S)-hydroxy derivatives with reduced oxidation states.
Substitution: Formation of ester, amide, and thioether derivatives.
科学的研究の応用
15(S)-Hetre has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories.
作用機序
15(S)-Hetre exerts its effects through binding to specific receptors on cell surfaces, such as the peroxisome proliferator-activated receptors (PPARs) and leukotriene receptors. Upon binding, it activates signaling pathways that regulate gene expression, inflammation, and immune responses. The molecular targets include enzymes, transcription factors, and other proteins involved in these pathways.
類似化合物との比較
Similar Compounds
15®-Hydroxy-5,8,11,13-eicosatetraenoic acid: An isomer of 15(S)-Hetre with similar but distinct biological activities.
12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with different receptor affinities and functions.
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid: A precursor to leukotrienes with distinct roles in inflammation.
Uniqueness
This compound is unique due to its specific stereochemistry and its selective interaction with certain receptors and enzymes. This specificity allows it to play distinct roles in physiological and pathological processes, making it a valuable compound for research and therapeutic applications.
特性
IUPAC Name |
15-hydroxyicosa-8,11,13-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKXMNDGTWTNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)





![1-[4-Amino-5-(2-cyanopyrrolidin-1-yl)-5-oxo-pentyl]-3-(1,1,3,3,4,4,5,7,8-nonamethylisochroman-6-yl)sulfonyl-guanidine](/img/structure/B1212857.png)




